![molecular formula C15H12N4O4S2 B2911819 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034273-86-2](/img/structure/B2911819.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with a unique structure, combining various heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multi-step reactions. Starting from simple precursor molecules, these reactions often include cyclization, sulfonation, and alkylation processes under controlled conditions. Common conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or transition metal complexes to facilitate the various chemical transformations.
Industrial Production Methods: While laboratory synthesis methods may vary, industrial production often focuses on optimizing yield and purity. This can involve scaling up the reactions using continuous flow systems, rigorous control of reaction parameters (temperature, pressure, pH), and employing automated synthesis machinery to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of reactions such as:
Oxidation
Reduction
Substitution
Common Reagents and Conditions Used: Typical reagents include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require inert atmospheres, specific temperature ranges, and solvent choices to drive the desired transformation.
Major Products Formed: Depending on the reaction conditions, major products can include different derivatives where functional groups are added or modified. This versatility allows the compound to be tailored for specific applications by altering its functional groups.
Scientific Research Applications
Chemistry: : Utilized in creating novel polymers and materials due to its stable structure and reactive sites. Biology : Investigated for potential roles in biochemical pathways and enzyme interactions. Medicine : Explored as a potential drug candidate due to its unique molecular framework which can interact with various biological targets. Industry : Used in the development of new dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action varies based on the application:
Molecular Targets: : It may target specific enzymes or receptors in biochemical applications.
Pathways Involved: : In medicine, it might influence metabolic or signaling pathways by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Compared to other compounds in the same class, such as various benzo[c][1,2,5]thiadiazoles or furo[2,3-c]pyridines, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide stands out due to its multifunctional structure which allows it to participate in a broader range of reactions and applications. Similar compounds may include:
Benzo[c][1,2,5]thiadiazole derivatives
Furo[2,3-c]pyridine derivatives
This multifaceted approach ensures that this compound remains a compound of high interest across various scientific fields.
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a furo[2,3-c]pyridine moiety linked to a benzo[c][1,2,5]thiadiazole sulfonamide group. This distinctive structure is believed to contribute significantly to its biological activities. The presence of both nitrogen and sulfur in the structure enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial efficacy against various bacterial strains. In one study, derivatives of related compounds demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Strongly inhibited |
Escherichia coli | Moderately inhibited |
Candida albicans | Weakly inhibited |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound was tested on various cell lines, including L929 (mouse fibroblast) and HepG2 (human liver cancer) cells. Results indicated that at certain concentrations, the compound exhibited low cytotoxicity while promoting cell viability in some instances .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
L929 | 100 | 90 |
HepG2 | 50 | 110 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as an enzyme inhibitor by binding to active sites critical for cellular signaling pathways. The furo[2,3-c]pyridine moiety is particularly significant in forming hydrogen bonds with target proteins, thereby modulating their activity .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in treating infections caused by resistant bacterial strains. For instance:
- Study on MRSA : A derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains.
- Fungal Infections : The compound displayed moderate antifungal activity against Candida species with an MIC of 64 µg/mL.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-15-14-10(5-9-23-14)4-7-19(15)8-6-16-25(21,22)12-3-1-2-11-13(12)18-24-17-11/h1-5,7,9,16H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCASFOHNUGMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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